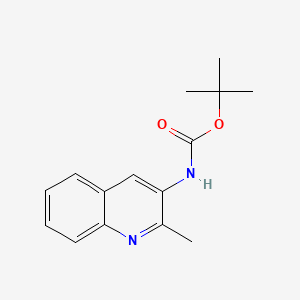

tert-Butyl (2-methylquinolin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methylquinolin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKRHOFUUVQKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with tert-Butyl Carbamoyl Chloride

This method involves the nucleophilic substitution of the hydroxyl group in 3-hydroxy-2-methylquinoline with tert-butyl carbamoyl chloride. The reaction is conducted in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF), with potassium carbonate (KCO) as the base.

Procedure :

-

Reactants : 3-Hydroxy-2-methylquinoline (1.0 equiv), tert-butyl carbamoyl chloride (1.2 equiv), KCO (2.0 equiv).

-

Solvent : Anhydrous acetonitrile (10 mL per mmol of substrate).

-

Conditions : Reflux at 60–65°C for 4–6 hours under nitrogen atmosphere.

-

Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over NaSO, and concentrated.

-

Purification : Flash column chromatography (hexane/ethyl acetate, 4:1) yields the product as a white solid.

Key Data :

Alternative Catalytic Systems

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., DMAP) can enhance reaction efficiency. For instance, DMAP (4-dimethylaminopyridine) accelerates Boc anhydride-mediated reactions by activating the carbonyl group.

Boc Protection of 3-Amino-2-methylquinoline

Boc Anhydride Method

This approach converts 3-amino-2-methylquinoline to the corresponding carbamate via Boc protection.

Procedure :

-

Reactants : 3-Amino-2-methylquinoline (1.0 equiv), Boc anhydride (1.5 equiv), DMAP (0.1 equiv).

-

Solvent : THF (5 mL per mmol of substrate).

-

Conditions : Stirring at 0°C for 2 hours, followed by warming to room temperature for 12 hours.

-

Workup : The reaction is quenched with citric acid, extracted with ethyl acetate, and purified via recrystallization (hexane/ethyl acetate).

Key Data :

Comparative Analysis of Methodologies

| Parameter | Carbamoyl Chloride Method | Boc Anhydride Method |

|---|---|---|

| Starting Material | 3-Hydroxy-2-methylquinoline | 3-Amino-2-methylquinoline |

| Reagent Cost | Moderate | High |

| Reaction Time | 4–6 hours | 14–16 hours |

| Yield | 85–92% | 88–90% |

| Purification | Column Chromatography | Recrystallization |

The carbamoyl chloride method offers shorter reaction times and higher yields, making it preferable for large-scale synthesis. Conversely, the Boc anhydride route is advantageous when amino-quinoline precursors are readily available.

Optimization and Troubleshooting

Solvent Selection

Stoichiometric Considerations

Common Side Reactions

-

Oversubstitution : Occurs with excess carbamoyl chloride, leading to di-carbamate byproducts. Mitigated by precise stoichiometry.

-

Hydrolysis : Moisture-sensitive intermediates may hydrolyze; rigorous anhydrous conditions are critical.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-methylquinolin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (2-methylquinolin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, the compound is used as a probe to study enzyme activities and as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methylquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamates is illustrated below, with key comparisons based on substituents, synthetic routes, and applications:

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogenated derivatives (e.g., bromo/fluoro in ) enhance electrophilicity, facilitating cross-coupling reactions. Electron-Donating Groups (EDGs): Methyl or methoxy groups (e.g., in ) increase steric bulk and lipophilicity, impacting solubility and biological membrane permeability. Heterocycles: Quinoline, pyridine, and indole moieties (hypothetical for the target compound vs. ) confer π-π stacking capabilities, relevant to drug-receptor interactions.

Synthetic Efficiency :

- High-yielding routes (e.g., 90% in ) often employ hydrogenation or stereoselective catalysis. Lower yields (e.g., 56.6% in ) may arise from challenging coupling conditions or purification complexities.

- Purity levels (e.g., 95% in ) reflect suitability for high-precision applications like pharmaceutical intermediates.

Applications :

- Drug Discovery : Chiral morpholine derivatives () are critical for enantioselective syntheses of bioactive molecules.

- Material Science : Thiophene-containing carbamates () may serve as ligands in catalytic systems.

- Chemical Biology : Indole derivatives () are precursors for neurotransmitters or enzyme inhibitors.

Biological Activity

tert-Butyl (2-methylquinolin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.28 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Inhibition of Enzymes : The compound has been shown to inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism and can affect the pharmacokinetics of co-administered drugs .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its structural similarity to other known antimicrobial agents supports this potential .

- Anticancer Activity : There is emerging evidence that this compound may modulate cellular pathways involved in tumor proliferation and apoptosis, indicating possible applications in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study focusing on the inhibition of cytochrome P450 enzymes demonstrated that this compound significantly reduced the activity of CYP1A2 and CYP2C19 in vitro. This inhibition could lead to altered metabolism of drugs processed by these enzymes, necessitating careful evaluation in therapeutic contexts .

Case Study: Antimicrobial Activity

Research assessing the antimicrobial properties of related quinoline derivatives found that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound's activity remains limited, its structural analogs suggest potential efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that may enhance its biological activity. Understanding the SAR can guide future synthesis and optimization efforts:

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate | Fluorine substitution | 0.72 |

| tert-Butyl (4-formylpyridin-3-yl)carbamate | Pyridine core | 0.71 |

| 3-((tert-Butoxycarbonyl)amino)picolinic acid | Picolinic acid derivative | 0.71 |

This table illustrates how structural variations can influence biological activity, emphasizing the unique position of this compound within this chemical class.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (2-methylquinolin-3-yl)carbamate, and what experimental conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via carbamate protection of the quinoline amine group. Key steps include:

- Amine Activation : React 2-methylquinolin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere .

- Catalysis : Use 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) as a base to enhance reaction efficiency .

- Workup : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Critical Parameters :

- Moisture-sensitive conditions to prevent Boc-group hydrolysis.

- Reaction temperature (0–25°C) to minimize side reactions.

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

- Techniques :

- NMR Spectroscopy : Confirm regioselectivity of the Boc group using ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₀N₂O₂).

- X-ray Crystallography : Resolve crystal structure using SHELXL for hydrogen-bonding patterns and molecular packing .

Q. What are the safety and storage guidelines for handling this compound in laboratory settings?

- Handling :

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for tert-Butyl carbamate derivatives?

- Approach :

- Re-examine Crystallization Conditions : Vary solvents (e.g., DCM vs. methanol) to assess polymorphism .

- Validate Data : Cross-reference with computational models (e.g., density functional theory (DFT) for bond lengths/angles) .

- Use SHELX Suite : Refine structures with SHELXL-2018/1 to account for disorder or twinning .

- Case Study : A 2016 study identified hydrogen-bond-driven 3D architectures in carbamates; discrepancies were resolved by adjusting solvent polarity .

Q. What strategies optimize multi-step synthetic routes for this compound derivatives in medicinal chemistry?

Q. How can purification challenges (e.g., low solubility) be addressed for tert-Butyl carbamate derivatives?

- Solutions :

Q. What computational tools predict the reactivity and stability of this compound in complex reaction environments?

- Tools & Workflows :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.